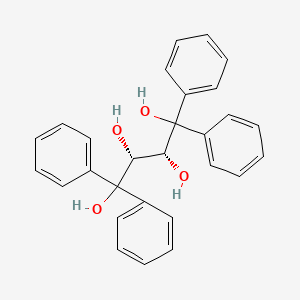
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol is a chiral compound with significant importance in organic chemistry It is characterized by its four phenyl groups attached to a butane backbone, with hydroxyl groups at positions 1, 2, 3, and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of tetraphenylbutane-1,2,3,4-tetraone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(2r,3r)-2,3-Butanediol: A simpler diol with similar stereochemistry but fewer phenyl groups.
(2r,3r)-Tartaric Acid: Another chiral compound with hydroxyl groups, used in various chemical applications.
Uniqueness
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol is unique due to its four phenyl groups, which provide additional steric and electronic effects. These properties make it a valuable compound for studying stereochemistry and developing new materials.
Propiedades
Fórmula molecular |
C28H26O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m1/s1 |
Clave InChI |
BAFXROPRJIXZKC-CLJLJLNGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@@H]([C@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


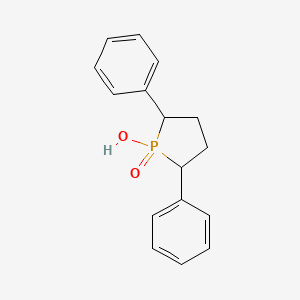
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

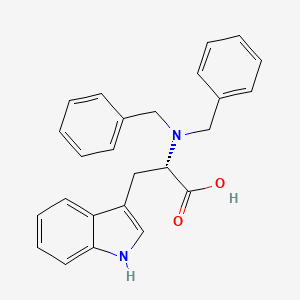

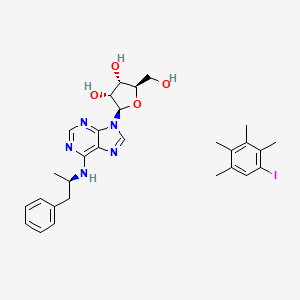

![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
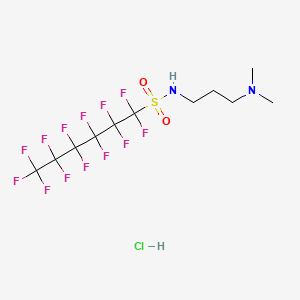
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
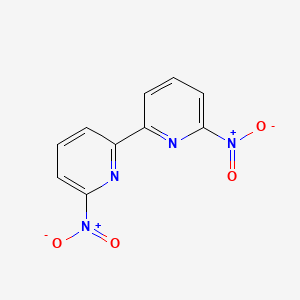

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
